Cas no 4981-92-4 (1-benzyl-1H-1,3-benzodiazole)

1-benzyl-1H-1,3-benzodiazole structure
1-benzyl-1H-1,3-benzodiazole structure
Nome del prodotto:1-benzyl-1H-1,3-benzodiazole
Numero CAS:4981-92-4
MF:C14H12N2
MW:208.258482933044
CID:324036
PubChem ID:563347

1-benzyl-1H-1,3-benzodiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benzimidazole, 1-(phenylmethyl)-
    • 1-benzylbenzimidazole
    • 1-benzyl-1H-1,3-benzodiazole
    • 1-Benzyl-1H-benzoimidazole
    • 1-Benzyl-1H-benzimidazole #
    • AE-907/30533008
    • HMS2493C03
    • 1-Benzylbenzoimidazole
    • 1-Benzyl-1H-benzimidazole
    • 1-(phenylmethyl)benzimidazole
    • CCG-17389
    • CS-0206121
    • HMS1423A21
    • EN300-183328
    • MFCD00458798
    • AKOS000283139
    • 4981-92-4
    • (Phenylmethyl)-1H-benzimidazole
    • SR-01000446470-1
    • DTXSID60340297
    • CHEBI:109701
    • N-(phenylmethyl)-1H-benzimidazole
    • 1-Phenylbenzimidazole deriv. 4
    • IFLab1_003893
    • MLS000526503
    • N-Benzyl-1H-benzimidazole
    • F0852-0025
    • CHEMBL347547
    • SMR000116977
    • UTS
    • 1-benzyl-1H-benzo[d]imidazole
    • 1-(Benzyl)benzimidazole
    • SCHEMBL230002
    • BDBM3787
    • Z26333438
    • Q27188896
    • SR-01000446470
    • AS-10099
    • DB-311855
    • XH0251
    • STK804589
    • MDL: MFCD00458798
    • Inchi: InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2
    • Chiave InChI: MNEIJGDSFRHGMS-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)CN2C=NC3=C2C=CC=C3

Proprietà calcolate

  • Massa esatta: 208.100048391g/mol
  • Massa monoisotopica: 208.100048391g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 223
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 17.8Ų

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 389.1±35.0 °C at 760 mmHg
  • Punto di infiammabilità: 189.1±25.9 °C
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

1-benzyl-1H-1,3-benzodiazole Informazioni sulla sicurezza

1-benzyl-1H-1,3-benzodiazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB393304-1 g
1-(Benzyl)benzimidazole, 97%; .
4981-92-4 97%
1g
€49.80 2022-06-10
Life Chemicals
F0852-0025-2μmol
1-benzyl-1H-1,3-benzodiazole
4981-92-4 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0852-0025-10μmol
1-benzyl-1H-1,3-benzodiazole
4981-92-4 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0852-0025-4mg
1-benzyl-1H-1,3-benzodiazole
4981-92-4 90%+
4mg
$66.0 2023-07-28
eNovation Chemicals LLC
Y1238211-100mg
1-Benzyl-1H-benzoimidazole
4981-92-4 97%
100mg
$185 2023-05-17
eNovation Chemicals LLC
Y1238211-1g
1-Benzyl-1H-benzoimidazole
4981-92-4 97%
1g
$110 2024-06-06
abcr
AB393304-5 g
1-(Benzyl)benzimidazole, 97%; .
4981-92-4 97%
5g
€114.80 2022-06-10
Life Chemicals
F0852-0025-20μmol
1-benzyl-1H-1,3-benzodiazole
4981-92-4 90%+
20μmol
$79.0 2023-07-28
Fluorochem
048278-1g
1-Benzylbenzoimidazole
4981-92-4 97%
1g
£140.00 2022-03-01
TRC
B537193-100mg
1-Benzylbenzoimidazole
4981-92-4
100mg
$ 65.00 2022-06-07

1-benzyl-1H-1,3-benzodiazole Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4981-92-4)1-benzyl-1H-1,3-benzodiazole
A1163564
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):151.0/527.0